

Application Notes and Protocols for Reactions of 1,6-Cyclodecanediol

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Compound of Interest

Compound Name: 1,6-Cyclodecanediol

Cat. No.: B15475961

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for key chemical transformations of **1,6-cyclodecanediol**, a versatile bifunctional molecule. The protocols outlined below are intended to serve as a foundational guide for the synthesis of derivatives and intermediates relevant to drug discovery and development.

Data Summary

The following tables summarize quantitative data for the oxidation, esterification, and dehydration of **1,6-cyclodecanediol**. These values are derived from established methodologies for analogous substrates and may require optimization for this specific diol.

Table 1: Oxidation of **1,6-Cyclodecanediol** to 1,6-Cyclodecanedione

Reaction	Reagent	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
Swern Oxidation	Oxalyl Chloride, DMSO	-	Dichloromethane	-78 to rt	2 - 4	85 - 95
PCC Oxidation	Pyridinium Chlorochromate (PCC)	-	Dichloromethane	rt	2 - 6	80 - 90

Table 2: Esterification of **1,6-Cyclodecanediol**

Reaction	Reagent	Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
Acetylation	Acetic Anhydride	DMAP (cat.)	Dichloromethane	rt	1 - 3	>95

Table 3: Dehydration of **1,6-Cyclodecanediol**

Reaction	Reagent/Catalyst	Solvent	Temperature (°C)	Time (h)	Yield (%)
Acid-Catalyzed Dehydration	p-Toluenesulfonic acid	Toluene	Reflux	4 - 8	70 - 85

Experimental Protocols

Oxidation of **1,6-Cyclodecanediol** to **1,6-Cyclodecanedione**

This protocol describes the mild oxidation of **1,6-cyclodecanediol** to 1,6-cyclodecanedione using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.

Materials:

- **1,6-Cyclodecanediol**
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- Argon or Nitrogen gas supply
- Dry glassware

Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).
- Dissolve oxalyl chloride (2.2 eq.) in anhydrous DCM and add it to the reaction flask.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of DMSO (4.0 eq.) in anhydrous DCM via an addition funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.
- Add a solution of **1,6-cyclodecanediol** (1.0 eq.) in anhydrous DCM dropwise via the second addition funnel, ensuring the temperature remains below -60 °C. Stir for 45 minutes.
- Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
- Remove the cooling bath and allow the reaction to warm to room temperature.
- Quench the reaction by the slow addition of water.
- Separate the organic layer and extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude 1,6-cyclodecanedione.
- Purify the product by column chromatography on silica gel.



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Swern Oxidation Workflow

This protocol details the oxidation of **1,6-cyclodecanediol** using the milder chromium-based reagent, Pyridinium Chlorochromate (PCC).^{[1][2]}

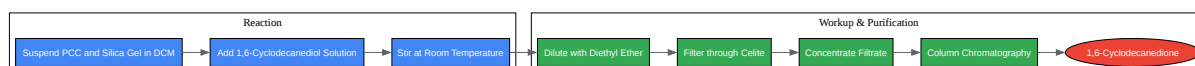
Materials:

- **1,6-Cyclodecanediol**
- Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM), anhydrous
- Silica gel or Celite®
- Dry glassware

Procedure:

- To a stirred suspension of PCC (2.5 eq.) and silica gel in anhydrous DCM, add a solution of **1,6-cyclodecanediol** (1.0 eq.) in anhydrous DCM in one portion.
- Stir the mixture at room temperature for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
- Wash the filter cake thoroughly with diethyl ether.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude 1,6-cyclodecanedione by column chromatography on silica gel.



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PCC Oxidation Workflow

Esterification of 1,6-Cyclodecanediol with Acetic Anhydride

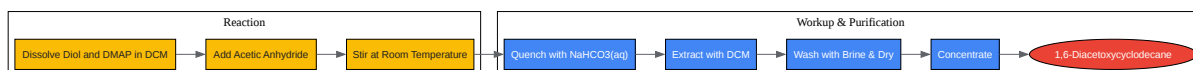
This protocol describes the diacetylation of **1,6-cyclodecanediol** using acetic anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Materials:

- **1,6-Cyclodecanediol**
- Acetic anhydride
- 4-(Dimethylamino)pyridine (DMAP)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Dissolve **1,6-cyclodecanediol** (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stir bar.
- Add DMAP (0.1 eq.) to the solution.
- Slowly add acetic anhydride (2.5 eq.) to the stirred solution at room temperature.
- Stir the reaction mixture for 1-3 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1,6-diacetoxycyclodecane.
- If necessary, purify the product by column chromatography.



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Esterification Workflow

Dehydration of 1,6-Cyclodecanediol

This protocol outlines the acid-catalyzed dehydration of **1,6-cyclodecanediol** to form a mixture of cyclodecene isomers.

Materials:

- **1,6-Cyclodecanediol**
- p-Toluenesulfonic acid monohydrate (p-TsOH)
- Toluene
- Dean-Stark apparatus
- Saturated aqueous sodium bicarbonate solution
- Brine

Procedure:

- Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- To the flask, add **1,6-cyclodecanediol** (1.0 eq.), p-TsOH (0.1 eq.), and toluene.
- Heat the mixture to reflux and collect the water evolved in the Dean-Stark trap.
- Continue refluxing for 4-8 hours until no more water is collected.
- Cool the reaction mixture to room temperature.
- Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting mixture of cyclodecenes by distillation or column chromatography.



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References

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